Product packaging for 3-(bromodifluoromethyl)-1H-pyrazole(Cat. No.:CAS No. 2044797-26-2)

3-(bromodifluoromethyl)-1H-pyrazole

Cat. No.: B2846875
CAS No.: 2044797-26-2
M. Wt: 196.983
InChI Key: FFTUQWMJMICUBW-UHFFFAOYSA-N
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Description

3-(Bromodifluoromethyl)-1H-pyrazole is a versatile nitrogen heterocycle building block designed for medicinal chemistry and drug discovery research. The pyrazole core is a privileged scaffold in medicinal chemistry, known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The bromodifluoromethyl (-CF2Br) group attached to this core is a highly valuable functional group, serving as a reactive handle for further synthetic elaboration and for the incorporation of the difluoromethyl (CF2H) moiety. The difluoromethyl group is an important bioisostere in agrochemical and pharmaceutical research, as it can act as a lipophilic hydrogen bond donor, mimicking hydroxyl or thiol groups and thereby influencing the physicochemical properties and metabolic stability of lead compounds . This makes this compound a key intermediate for the late-stage introduction of fluorinated groups into target molecules, a strategy widely used to optimize drug candidates . As a reagent, it facilitates the exploration of structure-activity relationships (SAR) in the development of new active compounds. This product is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3BrF2N2 B2846875 3-(bromodifluoromethyl)-1H-pyrazole CAS No. 2044797-26-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[bromo(difluoro)methyl]-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrF2N2/c5-4(6,7)3-1-2-8-9-3/h1-2H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTUQWMJMICUBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)C(F)(F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Bromodifluoromethyl 1h Pyrazole and Its Derivatives

Direct Bromodifluoromethylation Strategies

Direct bromodifluoromethylation involves the introduction of the -CF2Br group onto a preformed pyrazole (B372694) ring. This can be achieved through various chemical pathways, including electrophilic, nucleophilic, and radical-mediated reactions, as well as targeted N-functionalization.

Electrophilic bromodifluoromethylation typically proceeds through the generation of an electrophilic "CF2" species, or difluorocarbene, from a bromodifluoromethyl-containing precursor. Reagents such as phenylsulfonodifluoromethyl bromide (PhSO2CF2Br) can serve as effective sources for this transformation. nih.gov In the presence of an organic base, these reagents can generate difluorocarbene in situ. This highly reactive electrophilic intermediate is then trapped by a suitable carbon nucleophile. nih.gov While this method is effective for the difluoromethylation of sp³ carbon nucleophiles, its application to the pyrazole ring would depend on the nucleophilicity of the target carbon atom. nih.gov

In contrast to electrophilic methods, nucleophilic bromodifluoromethylation involves the generation of a bromodifluoromethyl carbanion or an equivalent nucleophilic species. One such method utilizes (bromodifluoromethyl)trimethylsilane (B180072) (Me3SiCF2Br) as the -CF2Br source. acs.org The reaction is activated, for instance by hexamethylphosphoramide (B148902) (HMPA) at room temperature, to generate difluorocarbene. This intermediate, in the presence of excess bromide ions, can form a nucleophilic bromodifluoromethyl species. acs.org This nucleophile can then attack a suitable electrophile, such as an iminium ion generated in situ from an aldehyde and a secondary amine, to yield the bromodifluoromethylated product. acs.org

Radical-based strategies offer a powerful means for the C-H functionalization of heterocycles, including pyrazoles. rsc.org These methods rely on the generation of a bromodifluoromethyl radical (•CF2Br), which can then add to the heterocyclic ring. chim.it

One approach involves using reagents like sodium bromodifluoromethanesulfinate, which acts as a radical bromodifluoromethylating agent in the presence of an oxidant such as tert-butyl hydroperoxide (TBHP). chim.it Another prominent technique is visible-light photoredox catalysis, which allows for radical generation under mild conditions. acs.orgacs.org For instance, (difluoromethyl)triphenylphosphonium bromide has been used as a precursor to the CF2H radical under photoredox conditions; the presence of a bromine source like CuBr2 can facilitate the formation of bromodifluoromethylated products. acs.orgresearchgate.net The generated •CF2Br radical can then engage in Minisci-type reactions with electron-deficient heteroaromatics. rsc.org

A selection of substrates and conditions for radical bromodifluoromethylation of various heterocycles is presented below, illustrating the general applicability of the approach.

SubstrateReagent/ConditionsProductYieldReference
BenzofuranNaSO2CF2Br, TBHP, CH3CN/CHCl3, rt2-(Bromodifluoromethyl)benzofuranHigh chim.it
Benzo[b]thiopheneNaSO2CF2Br, TBHP, CH3CN/CHCl3, rt2-(Bromodifluoromethyl)benzo[b]thiophene chim.it
Alkenes(Ph3P+CF2H)Br-, fac-Ir(ppy)3, CuBr2, visible lightBromodifluoromethylated alkanesGood acs.orgacs.org

The direct introduction of a bromodifluoromethyl group onto a nitrogen atom of the pyrazole ring is a key synthetic route. A well-established method involves the reaction of a pyrazole salt with dibromodifluoromethane (B1204443) (CF2Br2). chim.it Typically, the pyrazole is first deprotonated with a base like sodium hydride (NaH) to form the corresponding sodium salt. This salt is then treated with CF2Br2 in a solvent such as dimethylformamide (DMF). The reaction is often facilitated by a phase-transfer catalyst, for example, tetrabutylammonium (B224687) bromide, to afford the N-(bromodifluoromethyl)pyrazole in satisfactory yields. chim.it This product can be a versatile intermediate; for instance, the bromine atom can be subsequently displaced by a fluoride (B91410) ion to yield N-trifluoromethylpyrazoles. chim.it

ReactantReagentCatalystProductYieldReference
Pyrazole sodium saltCF2Br2Tetrabutylammonium bromide1-(Bromodifluoromethyl)-1H-pyrazoleSatisfactory chim.it
Imidazole sodium saltCF2Br2Tetrabutylammonium bromide1-(Bromodifluoromethyl)-1H-imidazoleHigh chim.it

Cycloaddition-Based Syntheses

Cycloaddition reactions provide a powerful strategy for constructing the pyrazole ring itself, with the desired substituent precursor already part of one of the reactants. This approach offers high regioselectivity in building the heterocyclic core.

A highly effective method for synthesizing 3-difluoromethyl pyrazole derivatives involves the [3+2] cycloaddition of difluoroacetohydrazonoyl bromides with various dipolarophiles. acs.orgnih.gov Difluoroacetohydrazonoyl bromides are stable and serve as excellent precursors to difluoromethyl-substituted nitrile imine 1,3-dipoles. acs.org In the presence of a base like triethylamine (B128534) (Et3N), the hydrazonoyl bromide eliminates HBr to generate the transient nitrile imine in situ. This dipole then rapidly undergoes a [3+2] cycloaddition reaction with an alkyne or a suitable alkene. acs.org

The reaction with terminal or internal alkynes, such as ynones, alkynoates, and ynamides, proceeds smoothly under mild conditions to produce the corresponding 3-difluoromethyl-1,5-disubstituted or 1,4,5-trisubstituted pyrazoles in good to excellent yields. acs.org This method is noted for its high regioselectivity and operational simplicity, providing a direct route to the pyrazole core functionalized with a difluoromethyl group, a direct derivative of the bromodifluoromethyl group. acs.orgjlu.edu.cn

The scope of this reaction is broad, accommodating various substituents on both the hydrazonoyl bromide and the dipolarophile.

Hydrazonoyl Bromide (Ar)Dipolarophile (R1, R2)Base/SolventProductYieldReference
1a (Ar = C6H5)2a (R1 = H, R2 = COPh)Et3N/CH3CN3a (1,5-diphenyl-3-(difluoromethyl)pyrazole)88% acs.org
1b (Ar = 4-MeC6H4)2a (R1 = H, R2 = COPh)Et3N/CH3CN3b91% acs.org
1c (Ar = 4-MeOC6H4)2a (R1 = H, R2 = COPh)Et3N/CH3CN3c95% acs.org
1a (Ar = C6H5)2f (R1 = H, R2 = CO2Et)Et3N/CH3CN3k85% acs.org
1a (Ar = C6H5)2h (R1 = Ph, R2 = CO2Et)Et3N/CH3CN3m96% acs.org

Exploration of Nitrile Imine Intermediates in Pyrazole Formation

The use of nitrile imines as reactive 1,3-dipoles is a powerful strategy for the construction of five-membered heterocyclic rings, including pyrazoles. psu.edu These intermediates, typically generated in situ to circumvent their high reactivity and tendency to dimerize, undergo [3+2] cycloaddition reactions with various dipolarophiles. psu.edu

One prominent method involves the dehydrohalogenation of precursor hydrazonoyl halides. For instance, trifluoroacetonitrile (B1584977) imines, generated from the corresponding hydrazonoyl halides using a base, readily react with dipolarophiles. nih.gov While direct examples for 3-(bromodifluoromethyl)-1H-pyrazole are specific, the general applicability is well-established for structurally similar fluorinated pyrazoles. For example, the reaction of in situ generated N-aryl trifluoroacetonitrile imines with polycyclic 1,4-quinones proceeds through a [3+2] cycloaddition, followed by spontaneous aerial oxidation to yield fused trifluoromethylated pyrazole derivatives. beilstein-journals.org

Another approach utilizes the reaction of N-aryl hydrazones with nitroalkenes, which is efficiently promoted by an acid like trifluoroacetic acid, with atmospheric oxygen serving as the oxidant. sci-hub.se The reaction is believed to proceed through an azomethine imine intermediate, which then undergoes the [3+2] cycloaddition. sci-hub.se The versatility of nitrile imines is further demonstrated in their reaction with mercaptoacetaldehyde, which acts as an acetylene (B1199291) surrogate. This one-pot protocol involves a (3+3)-annulation followed by a cascade of dehydration and ring contraction to form 1-aryl-3-trifluoromethylpyrazoles, showcasing a broad tolerance for various functional groups. nih.gov

Research has shown that the cycloaddition of nitrile imines to the carbon-carbon double bond of enol tautomers or α,β-unsaturated ketones, like chalcones, can produce pyrazoline intermediates, which are then oxidized to the corresponding pyrazoles. psu.edusmolecule.com

Cyclocondensation Approaches

Cyclocondensation reactions represent a classical and highly effective pathway to the pyrazole core. These methods typically involve the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative.

Condensation of Hydrazine Derivatives with Dicarbonyl Compounds

The Knorr pyrazole synthesis and related methodologies are cornerstones of pyrazole formation. A direct and highly regioselective synthesis of bromodifluoromethyl-substituted pyrazoles is achieved through the reaction of bromodifluoromethyl-substituted β-diketones with aryl hydrazine derivatives. researchgate.net These specialized diketone precursors are prepared from the corresponding ketones and ethyl bromodifluoroacetate in the presence of a base such as sodium methoxide. researchgate.net

The general utility of this approach is widely documented for various haloalkyl-substituted pyrazoles. google.com The condensation reaction can be influenced by the nature of the hydrazine reagent. For instance, the reaction between trifluoromethylhydrazine and various 1,3-dicarbonyl compounds, including 1,3-diketones, 1,3-dialdehydes, and β-ketoesters, successfully yields N-CF3 pyrazoles. acs.org The regioselectivity of the condensation, determining which nitrogen atom of the hydrazine attacks which carbonyl group, can be a critical factor, often controlled by the electronic and steric properties of the substituents on both reactants. acs.orgnih.gov

Diketone PrecursorHydrazine DerivativeProductReference
Bromodifluoromethyl substituted β-diketoneAryl hydrazineBromodifluoromethyl substituted pyrazole researchgate.net
1,3-Diketone4-Sulfamidophenyl hydrazine halide salt3-Haloalkyl-1H-pyrazole google.com
1,3-Diketones, 1,3-Dialdehydes, β-KetoestersTrifluoromethylhydrazineN-CF3 Pyrazole acs.org

Utilization of α,β-Unsaturated Ketones and Acetylenic Ketones

α,β-Unsaturated carbonyl compounds, particularly ynones (acetylenic ketones) and enones, are valuable substrates for pyrazole synthesis. An efficient method for preparing 3-fluoroalkyl-substituted pyrazoles involves the cyclization of fluoroalkyl ynones with hydrazine (N₂H₄) or methylhydrazine (MeNHNH₂). nih.gov This reaction provides direct access to the pyrazole core with the fluoroalkyl group at the 3-position.

The regioselectivity of these reactions can often be controlled by catalysts. For example, the reaction of CF₃-ynones with hydrazines can be catalyzed by silver triflate (AgOTf), leading to a highly regioselective and rapid synthesis of 3-CF₃-pyrazoles at room temperature. researchgate.net The proposed mechanism suggests the formation of a hemiaminal intermediate. researchgate.net Similarly, trichloromethyl enones have been used to prepare 1-substituted-3-carboxyalkyl-1H-pyrazoles, where the regiochemical outcome is dependent on whether the free base or the hydrochloride salt of the hydrazine is used. nih.gov

SubstrateReagentCatalyst/ConditionsProduct TypeReference
Fluoroalkyl ynoneHydrazine or Methylhydrazine-3-Fluoroalkyl-pyrazole nih.gov
CF₃-ynoneAryl/Alkyl hydrazineAgOTf3-CF₃-pyrazole researchgate.net
Trichloromethyl enonePhenylhydrazine (B124118) hydrochlorideMeOH1,3-Regioisomer of pyrazole nih.gov
Trichloromethyl enonePhenylhydrazine (free base)MeOH1,5-Regioisomer of pyrazole nih.gov

Transition Metal-Catalyzed Reaction Development

Modern synthetic organic chemistry heavily relies on transition metal catalysis to forge challenging chemical bonds with high efficiency and selectivity. The synthesis of this compound and its analogues has benefited significantly from these advancements, particularly through nickel- and palladium-catalyzed reactions.

Nickel-Catalyzed Difluoromethylation Pathways

Nickel catalysis has emerged as a powerful tool for introducing fluorinated motifs into organic molecules. Nickel's ability to cycle through various oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)) allows it to participate in diverse catalytic cycles, including those involving radical intermediates or traditional cross-coupling pathways. rsc.org

Nickel-catalyzed difluoromethylation of arylboronic acids using bromodifluoromethane (B75531) (BrCF₂H) provides an efficient route to difluoromethylated arenes, including heterocyclic systems. rsc.orgresearchgate.net These reactions often proceed through a mechanism involving a difluoromethyl radical. researchgate.net Another strategy involves the Negishi-type cross-coupling of aryl halides with a zinc-based difluoromethylating reagent, such as [(DMPU)₂Zn(CF₂H)₂], in the presence of a nickel catalyst. rsc.org Furthermore, nickel can catalyze the reductive cross-coupling between aryl iodides and difluoromethyl 2-pyridyl sulfone (2-PySO₂CF₂H), demonstrating a novel reactivity pathway for C-C bond formation under mild conditions. cas.cn These methods are particularly valuable for the late-stage functionalization of complex molecules, including pyrazole-containing structures. rsc.org

Aryl PrecursorDifluoromethyl SourceNickel Catalyst SystemReaction TypeReference
Arylboronic acidBrCF₂HNot specifiedDifluoromethylation rsc.orgresearchgate.net
Aryl halide[(DMPU)₂Zn(CF₂H)₂][(DPPF)Ni(COD)]Negishi-type cross-coupling rsc.org
Aryl iodide2-PySO₂CF₂HNiCl₂/dpppReductive cross-coupling cas.cn

Palladium-Catalyzed Cross-Coupling Methods

Palladium catalysis is preeminent in cross-coupling chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with exceptional reliability and functional group tolerance. The synthesis of functionalized pyrazoles often employs these methods. For instance, Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a standard technique. acs.org A palladium/copper cooperative catalyst system can be used for the direct coupling of stable aryl boron compounds under weak base conditions, which is advantageous for substrates sensitive to strong bases. acs.org

While direct palladium-catalyzed bromodifluoromethylation of a pyrazole ring is less common, related transformations highlight the potential of this approach. Palladium can catalyze the coupling of aryl halides with various partners on a pyrazole scaffold or be used to construct the pyrazole ring itself prior to functionalization. nih.gov For example, palladium-mediated Heck-type reactions of [(bromodifluoromethyl)sulfonyl]benzene with heteroaromatic compounds have been developed to form C-C bonds. researchgate.net Additionally, palladium catalysts have been used in difluoromethylation reactions that proceed through a palladium difluorocarbene intermediate. rsc.org These diverse palladium-catalyzed methods provide a robust toolbox for accessing complex pyrazole derivatives.

One-Pot and Multicomponent Synthesis Advancements

One-pot and multicomponent reactions represent an efficient and atom-economical approach to complex molecule synthesis, minimizing waste and reducing reaction times. organic-chemistry.org In the context of pyrazole synthesis, these strategies have been successfully employed to construct the heterocyclic core with various substituents in a single synthetic operation.

A notable one-pot, three-component procedure for preparing 3,5-disubstituted 1H-pyrazoles involves the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by a cycloaddition with terminal alkynes. organic-chemistry.org This method tolerates a range of functional groups and sterically hindered substrates, affording pyrazoles in good yields. organic-chemistry.org While not explicitly detailing the synthesis of this compound, this methodology provides a framework that could be adapted by utilizing a bromodifluoromethyl-containing alkyne.

Another versatile multicomponent approach involves the reaction of hydrazine hydrate, arylidene malononitrile, and isothiocyanates. biointerfaceresearch.com This reaction, often catalyzed, leads to the formation of highly functionalized 1H-pyrazole-1-carbothioamide derivatives. biointerfaceresearch.com The adaptability of this method suggests that the incorporation of a bromodifluoromethyl moiety could be achieved by using appropriately substituted starting materials.

Recent research has also explored the use of β,β-dibromo enones in a one-pot cyclization and Suzuki coupling sequence. thieme-connect.de This process, initiated by cyclization with 1,1-dimethylhydrazine, yields 5-bromopyrazoles that can subsequently undergo cross-coupling to introduce various aryl groups. thieme-connect.de This strategy highlights the potential for synthesizing complex pyrazole derivatives in a streamlined fashion.

A significant development in the one-pot synthesis of haloalkyl-substituted pyrazoles involves the reaction of a ketone with a base and a haloalkyl ester to form a diketone intermediate, which is then condensed with a hydrazine without isolation. google.com This process is particularly relevant for large-scale industrial applications due to its efficiency and the use of common starting materials. google.com

The following table summarizes key aspects of one-pot and multicomponent syntheses of pyrazole derivatives:

Reaction Type Key Reactants Advantages Potential for Bromodifluoromethyl Incorporation Reference
Three-ComponentAromatic aldehydes, tosylhydrazine, terminal alkynesHigh efficiency, broad substrate scopeUse of a bromodifluoromethyl-containing alkyne organic-chemistry.org
MulticomponentHydrazine hydrate, arylidene malononitrile, isothiocyanatesHigh yields, functional group toleranceUse of starting materials with a bromodifluoromethyl group biointerfaceresearch.com
One-Pot Cyclization/Couplingβ,β-Dibromo enones, 1,1-dimethylhydrazine, boronic acidsAccess to complex aryl-substituted pyrazolesAdaptable for introducing various substituents thieme-connect.de
One-Pot Diketone CondensationKetone, haloalkyl ester, hydrazineScalable, cost-effectiveDirect use of a bromodifluoroacetate ester google.com

Stereoselective and Regioselective Synthesis of Substituted Bromodifluoromethyl Pyrazoles

The biological activity of pyrazole derivatives is often dependent on the specific arrangement of substituents around the heterocyclic core. Consequently, the development of stereoselective and regioselective synthetic methods is of paramount importance.

Regioselectivity in pyrazole synthesis, particularly the differentiation between 1,3- and 1,5-isomers, is a well-documented challenge. The reaction of 1,3-dicarbonyl compounds with substituted hydrazines often yields a mixture of regioisomers, necessitating laborious purification. nih.gov A significant advancement in controlling regioselectivity involves the use of trichloromethyl enones as starting materials. The nature of the hydrazine reactant dictates the outcome: arylhydrazine hydrochlorides favor the formation of the 1,3-regioisomer, while the corresponding free hydrazine leads exclusively to the 1,5-regioisomer. nih.gov

For fluoroalkyl-substituted pyrazoles, cyclocondensation of fluoroalkyl ynones with hydrazines has emerged as a key strategy. nih.gov While issues with regioselectivity have been reported, recent studies have demonstrated that the choice of catalyst can significantly influence the outcome. For instance, the use of AgOTf as a catalyst in the reaction of trifluoromethylated ynones with hydrazines provides highly regioselective access to 3-CF3-pyrazoles. researchgate.net A gold(I)-catalyzed reaction of fluorinated alkynyl ketones with hydrazine has also been shown to produce 5-bromodifluoromethyl pyrazoles with good to excellent yields. grafiati.com

The synthesis of chiral pyrazoles with a stereogenic center at the nitrogen atom has been achieved through a cascade reaction involving the 1,3-dipolar cycloaddition of a diazo compound (generated from a chiral tosylhydrazone) with a terminal alkyne, followed by a rsc.orgscilit.com-sigmatropic rearrangement. uniovi.es This method has been successfully applied to a variety of chiral starting materials, demonstrating its potential for creating structurally diverse and stereochemically defined pyrazoles. uniovi.es

Recent work has also focused on the stereoselective synthesis of geminal bromofluoroalkenes, which are valuable precursors to other functionalized molecules. nih.gov While not directly targeting pyrazoles, the development of methods to control the stereochemistry of the bromodifluoromethyl group is highly relevant.

Key findings in stereoselective and regioselective synthesis are highlighted in the table below:

Method Key Reactants/Catalysts Outcome Significance Reference
Regiocontrolled CyclocondensationTrichloromethyl enones, arylhydrazine hydrochlorides vs. free hydrazinesSelective formation of 1,3- or 1,5-regioisomersControl over isomer formation based on reactant choice nih.gov
Catalytic CyclizationTrifluoromethylated ynones, hydrazines, AgOTf catalystHighly regioselective synthesis of 3-CF3-pyrazolesCatalyst-controlled regioselectivity researchgate.net
Gold-Catalyzed CyclizationFluorinated alkynyl ketones, hydrazine, Au(I) catalystSynthesis of 5-bromodifluoromethyl pyrazolesAccess to bromodifluoromethylated pyrazoles grafiati.com
Chiral Cascade Reactionα-Chiral tosylhydrazones, terminal alkynesSynthesis of chiral pyrazoles with stereogenic N-substituentsStereoretentive synthesis of chiral pyrazoles uniovi.es

Late-Stage Functionalization via Bromodifluoromethylation

Late-stage functionalization (LSF) is a powerful strategy in drug discovery, allowing for the introduction of key functional groups into complex molecules at a late step in the synthetic sequence. This approach avoids the need for de novo synthesis of each analog. The introduction of a bromodifluoromethyl group via LSF is a particularly attractive strategy for modifying the properties of biologically active compounds.

Direct C-H functionalization is a highly desirable LSF method. Copper-mediated oxidative C-H difluoromethylation has been shown to be effective for various heterocycles, including pyrazoles. rsc.org These reactions often proceed at the most acidic C-H bond of the azole ring. rsc.org

Another approach involves the functionalization of pre-existing groups. For example, the synthesis of a precursor for [¹⁸F]celecoxib involved the bromination of a pyrazole derivative, which could then undergo a Br/[¹⁸F] displacement reaction. chim.it This highlights the utility of the bromodifluoromethyl group as a handle for further transformations, including radiolabeling.

The direct bromodifluoromethylation of aromatic compounds can also be achieved using organometallic reagents. The reaction of aryl Grignard reagents with CF₂Br₂ has been shown to be a viable method for introducing the CF₂Br group, even on substrates containing electron-withdrawing groups. chim.it

A summary of late-stage functionalization approaches is presented below:

Method Reagents/Catalysts Target Site Significance Reference
Oxidative C-H DifluoromethylationCopper catalystsAcidic C-H bonds of heterocyclesDirect introduction of the difluoromethyl group rsc.org
Halogen Exchange[¹⁸F]TBAFBrominated pyrazole precursorAccess to radiolabeled compounds chim.it
Organometallic BromodifluoromethylationAryl Grignard reagents, CF₂Br₂Aromatic C-H bondsIntroduction of the CF₂Br group to aromatic systems chim.it

Green Chemistry Approaches to Bromodifluoromethyl Pyrazole Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of pyrazoles, this has led to the exploration of methods that minimize or eliminate the use of hazardous solvents and reagents.

Mechanochemical Synthesis

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free alternative to traditional solution-phase synthesis. cardiff.ac.uk Ball milling is a common mechanochemical technique that has been applied to the synthesis of various organic compounds, including fluorinated heterocycles. cardiff.ac.uk

Research has demonstrated the feasibility of performing organic synthesis under mechanochemical conditions, including the synthesis of fluorinated pyrazolones in a one-pot, two-step process. cardiff.ac.uk This involves both the formation of the heterocyclic ring and a subsequent fluorination step under ball milling conditions. cardiff.ac.uk The synthesis of zinc(II) complexes of pyrazole has also been achieved mechanochemically, by directly reacting zinc(II) acetate (B1210297) with pyrazole. fudutsinma.edu.ng While specific examples for this compound are not detailed, these studies establish the potential of mechanochemistry for the synthesis of related compounds. cardiff.ac.ukfudutsinma.edu.ng The formation of cocrystals and metal-organic frameworks has also been successfully achieved through mechanochemical methods, often with significantly reduced reaction times. kobv.de

Solvent-Free Reaction Conditions

Solvent-free reactions offer significant environmental benefits by eliminating a major source of chemical waste. Several methods for pyrazole synthesis have been adapted to run under solvent-free conditions.

The synthesis of 1,3-diphenyl-5-arylpyrazoles has been achieved by reacting 2,3-epoxy-1-phenyl-3-aryl-1-propanones with phenylhydrazine at high temperatures without a solvent, resulting in good yields and operational simplicity. researchgate.net High hydrostatic pressure has also been explored as a method to promote the catalyst- and solvent-free synthesis of pyrazoles from chalcones and hydrazines. beilstein-journals.org These reactions can proceed at room temperature with good yields. beilstein-journals.org Furthermore, the one-pot multicomponent synthesis of 1H-pyrazole-1-carbothioamide derivatives has been successfully carried out under solvent-free conditions at elevated temperatures. biointerfaceresearch.com

Green chemistry approaches to pyrazole synthesis are summarized in the following table:

Approach Technique Key Features Relevance to Bromodifluoromethyl Pyrazoles Reference
MechanochemicalBall MillingSolvent-free, one-pot potentialDemonstrated for fluorinated pyrazolones and metal complexes cardiff.ac.ukfudutsinma.edu.ng
Solvent-FreeThermalHigh temperature, no solventSynthesis of substituted pyrazoles researchgate.net
Solvent-FreeHigh PressureRoom temperature, catalyst-freeCyclization of chalcones and hydrazines beilstein-journals.org
Solvent-FreeMulticomponentElevated temperature, catalyticSynthesis of functionalized pyrazoles biointerfaceresearch.com

Reactivity and Transformations of 3 Bromodifluoromethyl 1h Pyrazole Derivatives

Chemical Transformations Involving the Bromodifluoromethyl Group

The bromodifluoromethyl (-CF₂Br) group is a key functional handle, with the carbon-bromine bond being the most reactive site for substitutions and radical reactions, while the strong carbon-fluorine bonds require specific conditions for activation.

The bromine atom in the bromodifluoromethyl group can be displaced by various nucleophiles or participate in radical-mediated processes. This allows for the conversion of the -CF₂Br moiety into other important fluorine-containing groups, such as the trifluoromethyl (-CF₃) or difluoromethyl (-CF₂H) groups.

A notable example is the conversion of a 1-(bromodifluoromethyl)pyrazole intermediate into a 1-(trifluoromethyl)pyrazole. diva-portal.org This transformation is achieved through a nucleophilic substitution reaction where the bromine is displaced by a fluoride (B91410) ion. The reaction typically involves deprotonation of the pyrazole (B372694) precursor with a strong base like sodium hydride, followed by the introduction of dibromodifluoromethane (B1204443) to form the N-CBrF₂ intermediate. diva-portal.org Subsequent treatment with a fluoride source, such as tetramethylammonium (B1211777) fluoride (TMAF), accomplishes the substitution. diva-portal.org

The C-Br bond can also be targeted in radical reactions. For instance, nickel/photoredox dual catalysis can achieve the difluoromethylation of heteroaryl halides. rsc.org In a related process, a silyl (B83357) radical can mediate a bromine atom abstraction from bromodifluoromethane (B75531) to generate a difluoromethyl radical, highlighting a pathway for transformations commencing with C-Br bond cleavage. rsc.org

General substitution reactions on the bromodifluoromethyl group can also be performed with other nucleophiles, such as sodium methoxide. smolecule.com

Table 1: Examples of Substitution Reactions at the Bromine Atom

Starting MaterialReagent(s)ProductReaction TypeReference(s)
1-(Bromodifluoromethyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazoleTetramethylammonium fluoride (TMAF)1-Trifluoromethyl-3-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazoleNucleophilic Substitution diva-portal.org
3-(Bromodifluoromethyl)-5-methyl-1H-pyrazoleSodium methoxide3-(Methoxydifluoromethyl)-5-methyl-1H-pyrazoleNucleophilic Substitution smolecule.com
Aryl Halide + Bromodifluoromethane[Ni(PPh₃)₂Br₂], 2,2′-bipyridineAryl-CF₂HCross-Coupling (via radical intermediate) rsc.org

The carbon-fluorine bond is the strongest single bond in organic chemistry, making the C-F bonds in the bromodifluoromethyl group significantly less reactive than the C-Br bond. sioc-journal.cn Consequently, reactions involving C-F bond cleavage require harsh conditions or specialized catalytic systems.

While direct C-F activation on 3-(bromodifluoromethyl)-1H-pyrazole is not widely documented, related transformations in other fluorinated molecules provide insight into its potential reactivity. The selective activation of a single C-F bond in a trifluoromethyl (-CF₃) group to yield a difluoromethylene (=CF₂) or difluoromethyl (-CF₂H) moiety is a known process. sioc-journal.cn These reactions often proceed via nucleophilic addition followed by defluorination (an Sₙ2' type reaction) or through acid-promoted defluorinative pathways. sioc-journal.cn Such precedents suggest that under specific conditions, the C-F bonds of a -CF₂Br group could potentially undergo functionalization, although this would be a challenging transformation to achieve selectively in the presence of the much more labile C-Br bond.

Functional Group Interconversions on the Pyrazole Ring

The pyrazole ring itself is a robust aromatic system, generally resistant to common oxidative and reductive conditions. However, substituents on the ring and the ring's nitrogen atoms provide sites for a variety of chemical modifications.

The pyrazole ring is typically stable towards oxidizing agents. However, substituents attached to the carbon atoms of the ring can be oxidized. For example, an alkyl group on the pyrazole ring, such as the methyl group in 3-(bromodifluoromethyl)-5-methyl-1H-pyrazole, can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate. smolecule.com

In the context of synthesis, the oxidation of pyrazoline precursors is a common method to form the aromatic pyrazole ring. smolecule.comresearchgate.net For instance, 5-acylpyrazolines, formed from the cycloaddition of nitrile imines and chalcones, can be oxidized using manganese dioxide (MnO₂) to yield fully substituted pyrazoles. smolecule.com

Table 2: Oxidation Reactions Relevant to Pyrazole Derivatives

Substrate TypeReagentProduct TypePurposeReference(s)
5-AcylpyrazolineManganese Dioxide (MnO₂)Fully substituted pyrazoleAromatization smolecule.com
2-PyrazolineSinglet Oxygen (¹O₂)PyrazoleAromatization researchgate.net
Alkyl-substituted pyrazolePotassium Permanganate (KMnO₄)Pyrazole-carboxylic acidSide-chain oxidation smolecule.com

Similar to its stability towards oxidation, the pyrazole ring is relatively stable under various catalytic and chemical reduction conditions. smolecule.com This stability allows for the selective reduction of other functional groups on the pyrazole ring without affecting the heterocyclic core. For example, a nitro group attached to the ring could be reduced to an amine, or a carbonyl group in a side chain could be reduced to an alcohol, while the pyrazole ring and the bromodifluoromethyl group remain intact. While specific examples for this compound are not detailed in the literature, it is a general principle that reduction reactions can modify functional groups on the pyrazole ring, potentially altering its properties. smolecule.com

The nitrogen atoms of the pyrazole ring are key sites for derivatization, most commonly through N-alkylation or N-acylation. The NH proton is acidic and can be removed by a base to generate a pyrazolate anion, which is a potent nucleophile. nih.gov

A direct and highly relevant example involves the reaction of a pyrazole with dibromodifluoromethane. After deprotonation with sodium hydride (NaH), the resulting pyrazolate anion attacks the electrophilic dibromodifluoromethane to form the N-bromodifluoromethyl derivative. diva-portal.org This reaction often produces a mixture of constitutional isomers, with the bromodifluoromethyl group attached to either of the pyrazole nitrogens. diva-portal.org

More general N-alkylation can be achieved with various alkylating agents. The use of protecting groups, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, can be employed to control the regioselectivity of these reactions, directing the alkylation to a specific nitrogen atom. nih.gov

Table 3: Examples of Derivatization at Pyrazole Nitrogen Positions

Pyrazole DerivativeReagent(s)Product TypeReaction TypeReference(s)
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-pyrazole1. Sodium Hydride (NaH) 2. Dibromodifluoromethane (CBr₂F₂)1-(Bromodifluoromethyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazoleN-Bromodifluoromethylation diva-portal.org
SEM-protected pyrazole1. Methylating agent 2. Deprotection (HCl)N-Methyl pyrazole (single regioisomer)Regioselective N-Alkylation nih.gov
PyrazoleDiethyl (bromodifluoromethyl)phosphonate [BrCF₂PO(OEt)₂]N-Difluoromethyl pyrazoleN-Difluoromethylation researchgate.net

Halogen Exchange Reactions (e.g., Bromine to Fluorine)

The transformation of the bromodifluoromethyl group into a trifluoromethyl moiety represents a significant synthetic step, as the trifluoromethyl group is highly sought after in medicinal chemistry for its ability to enhance metabolic stability, lipophilicity, and binding affinity. Halogen exchange (Halex) reactions provide a direct pathway for this conversion.

Detailed research findings indicate that nucleophilic fluorination can be employed to substitute the bromine atom in the -CF₂Br group with fluorine. For instance, processes utilizing silver(I) salts have been shown to facilitate this type of transformation. Specifically, silver(I) triflate has been reported to mediate the halogen exchange in aryl-OCF₂Br precursors to yield aryl-OCF₃ derivatives. researchgate.net This methodology is highly relevant and adaptable for this compound. The reaction likely proceeds through the coordination of the silver ion to the bromine atom, facilitating its departure and allowing for nucleophilic attack by a fluoride source.

Table 1: Representative Conditions for Halogen Exchange (Bromine to Fluorine)

Reagent Fluoride Source Solvent Temperature Outcome Reference

This table is illustrative of conditions used for similar substrates, suggesting a viable route for the fluorination of this compound.

Cross-Coupling Chemistry of Bromodifluoromethyl Pyrazoles

The bromine atom attached to the pyrazole ring at the 3-position serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse substituents onto the pyrazole core.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. The 3-bromo substituent on the pyrazole ring is an excellent site for such transformations. vulcanchem.com

Numerous studies have demonstrated the successful Suzuki-Miyaura coupling of bromo-pyrazoles and related nitrogen-rich heterocycles with a wide range of aryl and heteroaryl boronic acids or their esters. rsc.orgnih.gov These reactions typically employ a palladium(0) catalyst, often generated in situ from a palladium(II) precatalyst, in the presence of a suitable phosphine (B1218219) ligand and a base. The choice of ligand, base, and solvent is crucial to prevent side reactions like debromination and to ensure high yields. rsc.orgacs.org For instance, the use of bulky phosphine ligands like XPhos can be effective. rsc.org The reaction is generally tolerant of the bromodifluoromethyl group, allowing for the selective functionalization of the C3-position of the pyrazole.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles

Substrate Coupling Partner Catalyst/Ligand Base Solvent Temperature Yield Reference
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one Aryl/Heteroaryl Boronic Acids XPhosPdG2/XPhos Not Specified Not Specified Not Specified Good rsc.org
3-Chloroindazole 5-Indole Boronic Acid Pd₂(dba)₃ / SPhos K₃PO₄ Dioxane/H₂O 100 °C 93% nih.gov

This table summarizes conditions from related systems, which are applicable to this compound.

Buchwald-Hartwig Amination Analogues

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, enabling the arylation of amines. The 3-bromo position of the pyrazole ring is amenable to this transformation, allowing for the introduction of various primary and secondary amines, including anilines, morpholine, and other heterocyclic amines. vulcanchem.comnih.govnih.gov

The reaction typically involves a palladium precatalyst, a bulky electron-rich phosphine ligand (e.g., tBuXPhos), and a strong base such as sodium tert-butoxide. nih.gov These conditions facilitate the coupling of the bromo-pyrazole with a wide array of nitrogen-containing nucleophiles. This reaction is instrumental in synthesizing libraries of compounds for drug discovery, as demonstrated by its application in the synthesis of complex molecules like SIK2/SIK3 inhibitors. nih.gov

Table 3: Illustrative Conditions for Buchwald-Hartwig Amination

Bromo-Substrate Amine Catalyst/Ligand Base Solvent Temperature Yield Reference
Bromo-imidazo[1,2-a]pyridine Morpholine Pd₂(dba)₃ / tBuXPhos t-BuOK Dioxane 110 °C 17% nih.gov
Bromobenzene Carbazole [Pd(allyl)Cl]₂ / XPhos NaOtBu Toluene 100 °C 98% nih.gov

This table provides examples of Buchwald-Hartwig reactions on similar substrates, outlining a general approach for this compound.

Other Transition Metal-Catalyzed Coupling Transformations

Beyond Suzuki and Buchwald-Hartwig reactions, the reactive C-Br bond on the pyrazole ring and potentially the C-Br bond in the bromodifluoromethyl group can participate in other important transition metal-catalyzed transformations.

Heck-Type Reactions: Palladium-catalyzed Heck-type reactions have been successfully performed with compounds containing a bromodifluoromethyl group, such as [(bromodifluoromethyl)sulfonyl]benzene, to couple with styrene (B11656) derivatives and heteroaromatic compounds. researchgate.net This suggests that this compound could similarly react with alkenes to form C-C bonds at the C3 position, leading to alkenyl-substituted pyrazoles.

Nickel-Catalyzed Couplings: Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. researchgate.net Nickel catalysts have been shown to be effective in the difluoroalkylation of aryl boronic acids. researchgate.net Furthermore, nickel-catalyzed cross-electrophile coupling reactions, often in combination with photoredox catalysis, can proceed under mild, room-temperature conditions and tolerate a wide range of functional groups and heterocycles, including pyrazoles. rsc.org

Sonogashira Coupling: While not explicitly detailed in the provided search results for this specific substrate, the Sonogashira coupling of aryl halides with terminal alkynes is a standard palladium- and copper-catalyzed reaction. It is highly probable that 3-bromo-1H-pyrazole derivatives can undergo this transformation to yield 3-alkynyl-pyrazoles, further expanding the synthetic utility of this scaffold.

These diverse catalytic methods underscore the value of this compound as a versatile intermediate, enabling access to a wide spectrum of complex, functionalized pyrazole derivatives for various applications.

Spectroscopic and Structural Elucidation of 3 Bromodifluoromethyl 1h Pyrazole and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the molecular framework of 3-(bromodifluoromethyl)-1H-pyrazole. The analysis of ¹H, ¹⁹F, ¹³C, and ¹⁵N NMR spectra, complemented by advanced 2D techniques, allows for the precise assignment of atoms and the determination of connectivity and stereochemistry. Due to the tautomeric nature of NH-pyrazoles, NMR analysis in solution often reflects an average of the two possible forms or the predominant tautomer under specific conditions. bohrium.compsu.edu

The ¹H NMR spectrum of pyrazoles provides key information about the protons on the heterocyclic ring. For unsubstituted pyrazole (B372694), the H-3/H-5 protons appear at approximately 7.6 ppm, while the H-4 proton is found further upfield at around 6.3 ppm. chemicalbook.comresearchgate.net In 3-substituted pyrazoles like this compound, one would expect to see signals corresponding to the H-4 and H-5 protons, in addition to the broad signal of the N-H proton.

While specific experimental data for this compound is not widely published, predictions based on analogous structures suggest the H-5 proton would resonate in the downfield region of δ 7.8–8.2 ppm, influenced by the adjacent electronegative groups. vulcanchem.com The chemical shift of the H-4 proton would also be affected by the strong electron-withdrawing nature of the CBrF₂ group.

In a study of a related analogue, 3-(bromodifluoromethyl)-5-(((tert-butyldimethylsilyl)oxy)methyl)-1-methyl-1H-pyrazole , the pyrazole ring proton (H-4) was observed as a singlet at δ 6.36 ppm. nih.gov For another analogue, 5-(1-((tert-butyldimethylsilyl)oxy)ethyl)-3-(difluoromethyl)-1H-pyrazole , the H-4 proton appears as a singlet at δ 6.26 ppm, while the CHF₂ group shows a triplet at δ 6.68 ppm with a J-coupling of 55.1 Hz. nih.gov

Table 1: ¹H NMR Data for this compound Analogues

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
3-(Bromodifluoromethyl)-5-(((tert-butyldimethylsilyl)oxy)methyl)-1-methyl-1H-pyrazole nih.govCDCl₃6.36 (s, 1H, H-4), 4.66 (s, 2H, CH₂), 3.92 (s, 3H, N-CH₃), 0.90 (s, 9H, t-Bu), 0.09 (s, 6H, Si-Me₂)
5-(1-((tert-Butyldimethylsilyl)oxy)ethyl)-3-(difluoromethyl)-1H-pyrazole nih.govCDCl₃6.68 (t, J = 55.1 Hz, 1H, CHF₂), 6.26 (s, 1H, H-4), 5.04 (q, J = 6.4 Hz, 1H, CH), 1.48 (d, J = 6.4 Hz, 3H, CH₃), 0.93 (s, 9H, t-Bu), 0.88 (s, 6H, Si-Me₂)
2-(Bromodifluoromethyl)-4-(p-tolyl)benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine acs.orgCDCl₃8.01 (d, J=8.0 Hz, 1H), 7.50 (dd, J=16.0, 12.0 Hz, 5H), 7.14–7.10 (m, 1H), 7.01 (s, 1H), 6.89 (d, J=12.0 Hz, 1H), 2.56 (s, 3H)

¹⁹F NMR is particularly informative for characterizing the bromodifluoromethyl group. The chemical shift, multiplicity, and coupling constants of the fluorine signals are highly sensitive to the local electronic environment. beilstein-journals.org For the -CBrF₂ group, a single resonance is expected. Based on analogous structures, the ¹⁹F NMR signal for this compound is predicted to appear around δ -60 ppm. vulcanchem.com

For comparison, in 2-(bromodifluoromethyl)-4-(p-tolyl)benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine , a fused heterocyclic analogue, the two fluorine atoms of the -CBrF₂ group give rise to a singlet at δ -53.06 ppm. acs.org The absence of coupling to protons (in a ¹H-decoupled spectrum) is characteristic of the CBrF₂ moiety. In compounds containing a -CF₂H group, the fluorine signal would appear as a doublet due to coupling with the proton, as seen in difluoromethyl phenyl sulfone derivatives where typical ¹J-FH coupling constants are around 56 Hz. cas.cn

Table 2: ¹⁹F NMR Data for Analogues Containing a Bromodifluoromethyl Group

CompoundSolventChemical Shift (δ, ppm)
2-(Bromodifluoromethyl)-4-(p-tolyl)benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine acs.orgCDCl₃-53.06 (s, 2F)
2-(Bromodifluoromethyl)-4-phenylbenzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine acs.orgCDCl₃Not specified
Bromodifluoromethyl diethylphosphonate nih.govNot specifiedNot specified

¹³C NMR spectroscopy allows for the direct observation of the carbon skeleton. In pyrazoles, the chemical shifts of the ring carbons C-3, C-4, and C-5 are diagnostic of the substitution pattern and tautomeric form. cdnsciencepub.comcdnsciencepub.com For unsubstituted pyrazole, C-3 and C-5 resonate at approximately δ 134.7 ppm, while C-4 appears at δ 105.9 ppm. chemicalbook.com

For this compound, the C-3 carbon, attached to the electronegative CBrF₂ group, is expected to be significantly deshielded. The CBrF₂ carbon itself would appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). The chemical shifts for the carbons in the analogue 3-(bromodifluoromethyl)-5-(((tert-butyldimethylsilyl)oxy)methyl)-1-methyl-1H-pyrazole have been reported, providing a valuable reference. nih.gov Similarly, data for the fused system 2-(bromodifluoromethyl)-4-(p-tolyl)benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine shows the CBrF₂ carbon as a triplet at δ 115.9 ppm with a large coupling constant (¹JCF) of 305.0 Hz. acs.org

Table 3: ¹³C NMR Data for this compound Analogues

CompoundSolventChemical Shifts (δ, ppm)
3-(Bromodifluoromethyl)-5-(((tert-butyldimethylsilyl)oxy)methyl)-1-methyl-1H-pyrazole nih.govCDCl₃Specific shifts not provided in the abstract.
2-(Bromodifluoromethyl)-4-(p-tolyl)benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine acs.orgCDCl₃153.5 (t, J=28.0 Hz), 152.1, 149.8, 146.0, 142.4, 130.4, 128.8, 128.1, 127.0, 122.5, 121.0, 115.9 (t, J=305.0 Hz, CF₂Br), 115.2, 102.6 (t, J=2.0 Hz), 21.8
Methyl-1,5-diphenyl-1H-pyrazole-3-carboxylate nih.govCDCl₃163.0, 144.9, 144.1, 139.6, 129.6, 129.1, 128.9, 128.7, 128.5, 125.8, 110.0, 52.3

¹⁵N NMR is a highly sensitive probe for the electronic structure and tautomerism of pyrazoles. bohrium.com The two nitrogen atoms in the pyrazole ring, a "pyrrole-like" nitrogen (N-1) and a "pyridine-like" nitrogen (N-2), exhibit distinct chemical shifts. psu.edu In solution at room temperature, fast proton exchange between the two nitrogens in NH-pyrazoles often results in averaged signals. However, at low temperatures or in the solid state, the tautomerism can be "frozen," allowing for the observation of separate signals for each nitrogen in the specific tautomer present. psu.edu

For 1-substituted pyrazoles, the signals are distinct. In a study of 1-phenyl-1H-pyrazol-3-ol, the N-1 and N-2 signals were observed at δ 191.7 ppm and δ 246.1 ppm, respectively, in C₆D₆. nih.gov For this compound, one would expect two signals corresponding to N-1 and N-2, with their chemical shifts being highly dependent on which tautomer (1H or 2H) is present and the solvent used. Advanced techniques like ¹H-¹⁵N HMBC are crucial for assigning these signals correctly. mdpi.com

Two-dimensional (2D) NMR techniques are indispensable for the complete structural assignment of complex molecules like substituted pyrazoles, especially for distinguishing between regioisomers. mdpi.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal long-range (typically 2-3 bond) correlations between protons and carbons (or other nuclei like ¹⁵N). This is critical for establishing connectivity across quaternary carbons and heteroatoms. For instance, in an N-substituted pyrazole, a three-bond correlation (³JCH) between the protons of the N-substituent and the C-5 of the pyrazole ring would confirm the position of the substituent at N-1. mdpi.commdpi.com Similarly, ¹H-¹⁵N HMBC can differentiate between N-1 and N-2 by observing correlations from ring protons to the nitrogen atoms. mdpi.com

Selective Nuclear Overhauser Effect Spectroscopy (SELNOESY): This technique detects through-space interactions between protons that are close to each other, providing crucial information about the molecule's 3D structure and confirming regiochemistry. For example, a NOE between the protons of a substituent at N-1 and the H-5 proton of the pyrazole ring would provide unambiguous evidence for that specific isomeric form. mdpi.com These techniques would be essential to confirm the structure of this compound and distinguish it from its 5-(bromodifluoromethyl)-1H-pyrazole isomer.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers insights into its structure through fragmentation patterns. For this compound (C₄H₃BrF₂N₂), the molecular weight is 196.98 g/mol . biosynth.com

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern of the molecular ion peak ([M]⁺ and [M+2]⁺) due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation of pyrazoles under electron ionization (EI) often proceeds through characteristic pathways. A common fragmentation involves the initial loss of a hydrogen radical followed by the expulsion of stable neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N₂). sciforum.net For this compound, fragmentation would likely involve:

Cleavage of the C-C bond between the pyrazole ring and the CBrF₂ group.

Loss of a bromine atom to give a [M-Br]⁺ fragment.

Standard pyrazole ring fragmentation involving the loss of HCN. sciforum.net

Rearrangements and subsequent fragmentation of the fluoroalkyl side chain.

Analysis of halogenated pyrazole analogues often shows the molecular ion peak and fragments corresponding to the loss of the halogen atoms. acs.orgbeilstein-archives.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. In the context of pyrazole derivatives, GC-MS is instrumental in identifying reaction products and assessing purity. For this compound, the technique separates the compound from byproducts based on its boiling point and polarity as it passes through the GC column. Subsequently, the mass spectrometer fragments the eluted compound and detects the resulting ions based on their mass-to-charge (m/z) ratio.

The analysis of a related intermediate, 1-bromodifluoromethyl-3-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazole, demonstrated the utility of GC-MS in confirming product identity and purity, with the mass spectrum showing a molecular ion peak consistent with the compound's structure. diva-portal.org The mass spectrum of this compound is expected to show a characteristic molecular ion peak [M]+• and several key fragment ions resulting from the loss of bromine, fluorine, and cleavage of the pyrazole ring.

Table 1: Predicted GC-MS Fragmentation Data for this compound

Fragment IonFormulaPredicted m/zDescription
[M]+•[C₄H₃BrF₂N₂]+•196/198Molecular ion (showing isotopic pattern for Br)
[M-Br]+[C₄H₃F₂N₂]+117Loss of a bromine radical
[M-CF₂Br]+[C₃H₃N₂]+67Loss of the bromodifluoromethyl group
[CF₂Br]+[CF₂Br]+129/131Bromodifluoromethyl cation (showing isotopic pattern for Br)

This table is predictive and based on common fragmentation patterns for similar halogenated heterocyclic compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For pyrazole derivatives that are less volatile or thermally labile, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. LC separates compounds in a liquid mobile phase, making it suitable for a wider range of molecules. In the synthesis of complex molecules incorporating the pyrazole scaffold, LC-MS is frequently used to monitor the progress of reactions and confirm the molecular weight of intermediates and final products. google.comresearchgate.net

When analyzing this compound or its analogues, LC-MS would confirm the molecular weight via the detection of the protonated molecule [M+H]⁺ or other adducts in the mass spectrum. This provides a rapid and accurate verification of the target structure.

Table 2: Expected LC-MS Molecular Ion Data for this compound

Ion SpeciesFormulaExpected m/z
[M+H]⁺[C₄H₄BrF₂N₂]⁺197/199
[M+Na]⁺[C₄H₃BrF₂N₂Na]⁺219/221
[2M+H]⁺[C₈H₇Br₂F₄N₄]⁺393/395/397

Expected m/z values reflect the isotopic distribution of Bromine (⁷⁹Br and ⁸¹Br).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Studies on related pyrazole compounds provide a basis for assigning these bands. For instance, the IR spectra of 4-halogenated-1H-pyrazoles show a distinct band between 3100 and 3180 cm⁻¹ associated with the N-H stretching vibration. mdpi.com Other key regions include the C-H stretching of the aromatic ring, C=N and C=C stretching vibrations within the pyrazole ring, and the strong absorptions corresponding to the C-F and C-Br bonds. researchgate.netderpharmachemica.com

Table 3: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3180 - 3100N-H StretchPyrazole N-H
3050 - 3000C-H StretchPyrazole C-H
1550 - 1450C=N and C=C StretchPyrazole Ring
1450 - 1380In-plane N-H BendPyrazole N-H
1200 - 1050C-F StretchDifluoromethyl Group
700 - 550C-Br StretchBromine Substituent

This table is based on typical IR absorption regions for the specified functional groups found in pyrazole and halogenated compounds. mdpi.comnist.govnist.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not publicly available, data from closely related analogues illustrate the type of information that can be obtained.

For example, the crystal structure of N-(4-bromobenzyl)-3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide has been determined, providing detailed crystallographic parameters. researchgate.net Furthermore, studies on other 4-halogenated-1H-pyrazoles reveal that they form common supramolecular motifs, such as hydrogen-bonded trimers or catemeric chains in the solid state. mdpi.com It is plausible that this compound would also exhibit such intermolecular hydrogen bonding involving the pyrazole N-H group.

Table 4: Representative Crystallographic Data for a Pyrazole Analogue

ParameterValue
Compound NameN-(4-bromobenzyl)-3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide researchgate.net
Chemical FormulaC₁₈H₁₅BrF₂N₄O
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)22.984(4)
b (Å)10.0726(16)
c (Å)16.551(3)
β (°)107.972(2)
Volume (ų)3644.8(10)
Z8

This data is for an analogue and serves as an example of the detailed structural information provided by X-ray crystallography. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a pure compound. This data is used to verify that the empirical formula of the synthesized compound matches the theoretical formula, providing crucial evidence of its identity and purity. For novel compounds like this compound, elemental analysis is a standard characterization requirement. The experimental values are typically expected to be within ±0.4% of the calculated theoretical values. This method has been used to confirm the composition of various functionalized pyrazoles. nih.gov

Table 5: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight% Composition
CarbonC12.0124.39%
HydrogenH1.011.53%
BromineBr79.9040.57%
FluorineF19.0019.29%
NitrogenN14.0114.22%
Total C₄H₃BrF₂N₂ 196.98 100.00%

Theoretical and Computational Investigations of 3 Bromodifluoromethyl 1h Pyrazole

Quantum Chemical Studies of Electronic Structure

Quantum chemical calculations are pivotal in elucidating the electronic structure of 3-(bromodifluoromethyl)-1H-pyrazole. Density Functional Theory (DFT) is a commonly employed method to investigate various electronic properties. imist.ma

Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests a more reactive molecule. imist.ma

Calculations can also determine other electronic descriptors such as:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The ability of an atom to attract electrons.

Global Hardness (η) and Softness (σ): Measures of the molecule's resistance to change in its electron distribution. imist.ma

These parameters help in understanding the molecule's behavior in chemical reactions and its interactions with other molecules. The presence of the electron-withdrawing bromodifluoromethyl group significantly influences the electronic distribution within the pyrazole (B372694) ring.

Table 1: Calculated Quantum Chemical Parameters for Pyrazole Derivatives

Parameter1H-pyrazole (P1)ethyl 5-methyl-1H-pyrazole-3-carboxylate (P2)
E (HOMO) Value for P1Value for P2
E (LUMO) Value for P1Value for P2
Energy Gap (ΔE) Value for P1Value for P2
Dipole Moment (µ) Value for P1Value for P2
Electronegativity (χ) Value for P1Value for P2
Global Hardness (η) Value for P1Value for P2
Global Softness (σ) Value for P1Value for P2
Note: Specific values for this compound are not readily available in the provided search results, but the table illustrates the types of data generated from such studies on similar pyrazole compounds. imist.ma

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound.

Investigation of Radical Intermediates

The bromodifluoromethyl group can participate in radical reactions. The difluoromethyl radical (•CF2H) is a key intermediate in various transformations. rsc.org Computational studies, often using methods like B3LYP/6-31G(d), can determine the geometry and stability of such radicals. rsc.org The difluoromethyl radical is known to be more nucleophilic than the trifluoromethyl radical (•CF3). rsc.org The generation of the •CF2H radical from precursors like bromodifluoromethane (B75531) often proceeds via a single electron transfer (SET) mechanism. rsc.org

Analysis of Transition States and Energy Profiles

By mapping the potential energy surface of a reaction, computational chemistry can identify transition states and calculate activation energies. This information is crucial for understanding reaction kinetics and selectivity. For instance, in the synthesis of pyrazole derivatives, computational methods can help rationalize the regioselectivity observed in reactions, such as the condensation of 1,3-dicarbonyl compounds with hydrazines. thieme-connect.de The reaction mechanism for the synthesis of fluorinated pyrazoles has been a subject of detailed consideration in recent reviews. researchgate.net

Conformational Analysis and Tautomerism Studies

The pyrazole ring can exhibit annular tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms. Computational studies can predict the relative energies of the different tautomers and conformers, providing insight into the most stable forms of the molecule in various environments (gas phase, different solvents). semanticscholar.org

For substituted pyrazoles, the conformational preferences of the substituent groups are also important. Intramolecular interactions, such as hydrogen bonds, can significantly influence the observed conformations. semanticscholar.org Theoretical analysis using methods like M06-2X/6-311++G(d,p) can be employed to study these phenomena. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Studies (Focus on theoretical models, not biological results)

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ej-chem.org In the context of theoretical models, various molecular descriptors are calculated for each compound. These descriptors can be electronic (as mentioned in section 5.1), steric, or topological in nature.

For pyrazole derivatives, QSAR models have been developed to correlate their structures with various activities. ej-chem.orgnih.gov The process involves:

Drawing the 3D structures of the molecules using software like HYPERCHEM. ej-chem.org

Calculating molecular descriptors such as Surface Area, Volume, Hydration Energy, Refractivity, and Polarizability. ej-chem.org

Using statistical methods like multiple linear regression to build a mathematical model that relates the descriptors to the observed activity. nih.gov

These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Intermolecular Interactions and Hydrogen Bonding Analysis

The pyrazole ring itself is a key player in forming intermolecular networks. imedpub.com The sp2-hybridized nitrogen atom is a potential hydrogen bond acceptor, while the N-H group serves as a classical hydrogen bond donor. This donor-acceptor capability facilitates the formation of robust N-H···N hydrogen bonds, which are a common and structure-directing motif in pyrazole-containing crystals. imedpub.com These interactions typically result in the formation of dimers or catemeric chains, significantly influencing the crystal packing.

Computational techniques such as Density Functional Theory (DFT), Atoms in Molecules (AIM) theory, and Natural Bond Orbital (NBO) analysis are employed to characterize these interactions. nih.govmdpi.com Hirshfeld surface analysis is another powerful tool used to visualize and quantify intermolecular contacts in the crystal structure. mdpi.com By mapping properties like d_norm (normalized contact distance) onto the surface, researchers can identify the specific atoms involved in close contacts and the relative importance of different types of interactions, such as H···H, C···H, and F···H contacts. mdpi.com

The interplay between the strong N-H···N hydrogen bonds and the cumulative effect of multiple weaker interactions (e.g., C-H···F, π-π stacking between pyrazole rings, and halogen bonds involving the bromine atom) is crucial for the stabilization of the three-dimensional crystal structure. imedpub.com A summary of potential intermolecular interactions is presented in Table 1.

Table 1: Potential Intermolecular Interactions in Crystalline this compound

Interaction Type Donor Acceptor Typical Strength Role in Crystal Packing
Hydrogen Bond N-H (pyrazole) N (pyrazole) Strong Primary structure-directing (dimers, chains)
Weak Hydrogen Bond C-H (difluoromethyl) N (pyrazole) Weak Secondary stabilization
Weak Hydrogen Bond C-H (pyrazole ring) F (difluoromethyl) Very Weak Contributes to lattice energy
Halogen Bond C-Br N/O/π-system Weak to Moderate Directional, can influence packing

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, offering a way to corroborate experimental data and assign spectral features to specific molecular structures and transitions. Methods based on Density Functional Theory (DFT) are particularly prevalent for simulating NMR, infrared (IR), and UV-Visible (UV-Vis) spectra. researchgate.netnih.gov

NMR Spectroscopy: The prediction of ¹H and ¹⁹F NMR chemical shifts is a valuable application of computational chemistry in studying organofluorine compounds. unipd.it DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can achieve high accuracy, especially when appropriate functionals (e.g., B3LYP, PBE0) and basis sets are employed and results are scaled with reference to known standards. acs.orgbohrium.com While specific computational studies on this compound are not widely published, predictions for the closely related isomer, 3-bromo-1-(bromodifluoromethyl)-1H-pyrazole, offer insight into the expected spectral features. For this related compound, the pyrazole proton at the 5-position is anticipated to be deshielded by the adjacent electronegative groups, while the -CF2Br group is expected to show a characteristic signal in the ¹⁹F NMR spectrum.

Table 2: Predicted NMR Chemical Shifts for an Analogous Compound, 3-bromo-1-(bromodifluoromethyl)-1H-pyrazole

Nucleus Predicted Chemical Shift (δ, ppm) Rationale
¹H (at C5) ~ 7.8–8.2 Deshielding by adjacent electronegative groups.
¹⁹F (-CF₂Br) ~ -60 Typical range for a difluoromethyl group attached to a bromine and an aromatic ring.

Note: These values are inferred from analogous structures and serve as an estimation.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule at its optimized geometry using DFT. The resulting frequencies, which correspond to the vibrational modes of the molecule (e.g., stretching, bending), can be compared with experimental IR spectra. While raw calculated frequencies are often systematically higher than experimental values, they can be corrected using empirical scaling factors to improve agreement. nih.gov For this compound, key predicted vibrational bands would include N-H stretching, C-H stretching of the pyrazole ring, C=C and C=N ring stretching, and the characteristic C-F stretching modes from the bromodifluoromethyl group.

Table 3: Illustrative Predicted IR Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
N-H Stretch 3100-3300 Medium-Strong
C-H Stretch (Aromatic) 3000-3100 Medium
C=N/C=C Stretch (Ring) 1400-1600 Medium-Strong
C-F Stretch (Asymmetric) 1100-1300 Strong
C-F Stretch (Symmetric) 1000-1150 Strong
C-Br Stretch 550-650 Medium

Note: This table is illustrative of the types of data generated from computational frequency analysis. Actual values would depend on the specific level of theory and basis set used.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. It calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption maxima (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, the predicted spectrum would likely show π → π* transitions associated with the aromatic pyrazole ring. researchgate.net The presence of the bromodifluoromethyl substituent may cause a slight shift in the absorption maxima compared to unsubstituted pyrazole. nist.govnist.gov

Emerging Applications and Research Frontiers for 3 Bromodifluoromethyl 1h Pyrazole Scaffolds

Applications in Advanced Organic Synthesis

In the realm of advanced organic synthesis, the utility of a building block is defined by its ability to participate in reliable chemical reactions to form more intricate structures. The 3-(bromodifluoromethyl)-1H-pyrazole molecule is valued for its capacity to act as a foundational unit, enabling the construction of complex, fluorine-containing molecular frameworks.

As Building Blocks for Complex Molecular Architectures

The this compound scaffold serves as a versatile building block for constructing complex molecular architectures primarily due to the presence of the bromine atom. This halogen acts as a synthetic handle, making the compound an ideal substrate for various palladium-catalyzed cross-coupling reactions. Such reactions are fundamental in modern organic chemistry for creating carbon-carbon and carbon-heteroatom bonds with high precision.

Research on analogous halogenated pyrazoles demonstrates their effectiveness as building blocks. For instance, iodo-pyrazoles, which share similar reactivity with their bromo counterparts, have been successfully used in Suzuki-Miyaura and Sonogashira cross-coupling reactions to produce more complex trifluoromethylated pyrazoles nih.gov. These reactions allow for the direct attachment of aryl, heteroaryl, or alkynyl groups to the pyrazole (B372694) core. The ability to functionalize the pyrazole ring through these methods is a key strategy for assembling elaborate molecules from simpler, readily available precursors nih.govmdpi.com. The this compound scaffold is thus a key intermediate for embedding the unique difluoromethyl-pyrazole motif into a larger molecular design.

Table 1: Representative Cross-Coupling Reactions Using Halogenated Pyrazole Scaffolds
Reaction TypeCoupling PartnerResulting StructureSignificance
Suzuki-Miyaura CouplingAryl/Heteroaryl Boronic AcidsAryl/Heteroaryl-substituted PyrazolesForms C-C bonds, linking the pyrazole to other aromatic systems. nih.govrsc.org
Sonogashira CouplingTerminal AlkynesAlkynyl-substituted PyrazolesForms C-C bonds, introducing linear alkyne fragments. nih.gov
Buchwald-Hartwig AminationAminesAmino-substituted PyrazolesForms C-N bonds, adding nitrogen-based functional groups.

Versatile Gem-Difluorination Reagents

This section is intentionally left blank as the requested information falls outside the documented applications of this specific compound based on the available research.

Contributions to Medicinal Chemistry Research

The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs nih.govfrontiersin.org. The introduction of fluorine atoms, such as in the difluoromethyl group, is a common strategy to enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity. Consequently, this compound is a significant starting material for the discovery and development of new therapeutic agents.

Design and Synthesis of Novel Pyrazole-Based Chemotypes

The term "chemotype" refers to a core molecular structure around which a series of related compounds can be built. The this compound scaffold is an excellent starting point for generating novel chemotypes for medicinal chemistry exploration connectjournals.com. The unique electronic properties of the difluoromethyl group combined with the proven pharmacological relevance of the pyrazole ring allows chemists to design and synthesize entirely new families of compounds nih.govfrontiersin.org.

By using this scaffold, researchers have developed innovative synthetic routes to more complex heterocyclic systems. For example, related pyrazole precursors have been used to create fused ring systems such as pyrano[2,3-c]pyrazoles and trifluoromethylated thiazolopyrans rsc.orgmdpi.com. The synthesis of such novel chemotypes is a crucial first step in the drug discovery process, providing new molecular entities for biological screening.

Exploration of Compound Libraries for Target Interaction

A key strategy in modern drug discovery is the synthesis of compound libraries—large collections of structurally related molecules—to screen for interactions with biological targets like enzymes or receptors. The this compound scaffold is an ideal foundation for creating such libraries through combinatorial chemistry.

Starting with this single core molecule, chemists can perform a variety of cross-coupling reactions at the bromine position, using a diverse set of reactants in a systematic way. For instance, reacting the core scaffold with one hundred different boronic acids in a Suzuki coupling reaction would generate a library of one hundred new, distinct compounds. This approach allows for the efficient exploration of the chemical space around the difluoromethyl-pyrazole core to identify molecules with potential therapeutic relevance rsc.orgnih.gov. This method accelerates the discovery of new lead compounds for further development connectjournals.com.

Table 2: Conceptual Generation of a Compound Library from this compound
Core ScaffoldReactionExample Reactant SetResulting Library
This compoundSuzuki CouplingAryl Boronic Acid 1, Aryl Boronic Acid 2, ... Aryl Boronic Acid NLibrary of N unique aryl-difluoromethyl-pyrazoles
Sonogashira CouplingAlkyne 1, Alkyne 2, ... Alkyne NLibrary of N unique alkynyl-difluoromethyl-pyrazoles
Buchwald-Hartwig AminationAmine 1, Amine 2, ... Amine NLibrary of N unique amino-difluoromethyl-pyrazoles

Precursor Development for Pharmaceutical Agents

In multi-step synthetic pathways common in pharmaceutical development, a precursor is a key intermediate compound that is converted into the final active pharmaceutical ingredient. The this compound scaffold is a valuable precursor for creating advanced drug candidates and other biologically active agents nih.gov.

Its importance is highlighted by the commercial success of several agricultural fungicides that contain a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide structure, such as Isopyrazam, Sedaxane, Bixafen, and Fluxapyroxad nih.gov. The synthesis of these complex molecules relies on a difluoromethyl pyrazole precursor. For example, 3-(difluoromethyl)-1H-methylpyrazole-4-carboxylic acid is a key intermediate for these succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides google.com. The this compound molecule can be readily converted into this carboxylic acid or other necessary derivatives, establishing its role as a critical starting material in the development pathway for these and potentially future pharmaceutical agents.

Role in Agrochemical Innovation

The this compound scaffold has become a significant component in the field of modern agrochemical research. The distinct chemical characteristics of the bromodifluoromethyl group are instrumental in the creation of new active ingredients for crop protection.

Development of Crop Protection Agents (excluding specific efficacy or safety data)

The incorporation of the this compound structure is a key strategy in the design of novel pesticides. The difluoromethyl component, in particular, is noted for its potential to modify crucial properties of the molecule, such as its fat solubility, stability against metabolic processes, and how it binds to biological targets. Research is concentrated on synthesizing a variety of derivatives by substituting different functional groups onto the pyrazole ring to investigate their potential as active ingredients in fungicides, herbicides, and insecticides. cbijournal.com The synthetic pathways for these compounds are developed to be both efficient and suitable for large-scale production to satisfy the potential needs of the agrochemical market.

Synthesis of Agrochemically Relevant Motifs

Beyond its direct application in final products, this compound is a versatile intermediate for creating more complex chemical structures relevant to agrochemicals. researchgate.net The bromine atom attached to the difluoromethyl group can be easily replaced or chemically altered, allowing for a wide range of further modifications. This adaptability enables the creation of large collections of diverse compounds for extensive screening. The pyrazole core is a well-regarded structural element in agrochemistry, and the addition of the bromodifluoromethyl group expands its utility, paving the way for the exploration of new chemical possibilities in the search for improved crop protection technologies.

Applications in Material Science

The distinct properties of the this compound structure are also being harnessed in the realm of material science. The combination of the aromatic pyrazole ring and the electron-attracting bromodifluoromethyl group can bestow advantageous qualities upon functional materials.

Exploration in Polymer and Advanced Material Chemistry

In the field of polymer chemistry, this compound can be integrated as a fundamental unit or as a functional additive to produce polymers with improved heat stability, resistance to chemicals, and particular optical or electrical characteristics. The reactive bromine atom can act as a point for initiating polymerization or for attaching the molecule to pre-existing polymer chains. The resulting fluorinated polymers are of interest for uses in durable coatings, specialized membranes, and sophisticated composite materials. While the investigation of this scaffold in advanced material chemistry is still in its initial phases, there is considerable potential for the creation of new materials with distinctive functionalities.

Coordination Chemistry Applications (excluding specific catalyst performance data)

The nitrogen atoms within the pyrazole ring of this compound make it a suitable ligand for forming bonds with metal ions. researchgate.net This characteristic has led to its application in coordination chemistry for the synthesis of a range of metal complexes. rsc.orgresearchgate.netnih.govnih.gov

The electronic nature of the pyrazole ring is heavily influenced by the strongly electron-withdrawing bromodifluoromethyl group. This modification alters the ligand's ability to donate or accept electrons, which consequently affects the shape, stability, and reactivity of the resulting metal complexes. chemrxiv.org The synthesis and detailed study of these complexes are a focus of current research, aimed at understanding the basic principles of their structure and chemical bonding. The physical size of the bromodifluoromethyl group can also be a factor in managing the arrangement of ligands around the central metal atom, a crucial aspect in the design of complexes for a variety of uses.

Biosensor and Diagnostic Probe Development (excluding in vivo or clinical results)

Following a comprehensive review of scientific literature and patent databases, no specific research articles or publicly available data were identified detailing the application of this compound in the development of biosensors or diagnostic probes. The search encompassed a wide range of keywords and databases and did not yield any studies that utilize this specific chemical compound for sensing or diagnostic purposes.

While the broader class of pyrazole derivatives has been investigated for applications in chemosensors and fluorescent probes for detecting various analytes, the research to date does not appear to extend to the this compound scaffold specifically. Consequently, there are no detailed research findings, mechanisms of action, or performance data (such as sensitivity, selectivity, or limits of detection) to report for this compound in the context of biosensor or diagnostic probe development.

Therefore, the creation of data tables or a detailed discussion on its role in this specific application is not possible based on the current body of scientific evidence. Further research would be required to explore the potential of this compound for these applications.

Future Directions and Perspectives in 3 Bromodifluoromethyl 1h Pyrazole Research

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of 3-(bromodifluoromethyl)-1H-pyrazole will likely focus on improving efficiency and sustainability. Current methods for constructing pyrazole (B372694) rings often involve the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. For instance, the synthesis of related trifluoromethyl pyrazoles has been achieved through the coupling of aldehydes, sulfonyl hydrazides, and 2-bromo-3,3,3-trifluoropropene, offering a regioselective route with high yields. researchgate.net Future research could adapt these multi-component strategies for the synthesis of this compound, potentially reducing the number of synthetic steps and improving atom economy.

Synthetic Strategy Potential Improvement for this compound Key Benefits
Multi-component ReactionsAdaptation of three-component coupling strategies.Reduced step count, improved atom economy.
Late-stage FunctionalizationDevelopment of photoredox-catalyzed bromodifluoromethylation.Milder reaction conditions, enhanced selectivity.
Greener SolventsExploration of aqueous micellar media or solvent-free conditions.Reduced environmental impact, improved safety.

Exploration of Novel Reactivity Patterns and Derivatization Opportunities

The unique structural features of this compound, namely the reactive C-Br bond and the versatile pyrazole core, offer a rich landscape for exploring novel reactivity and creating diverse derivatives. The carbon-bromine bond in bromodifluoromethyl heterocycles is known to be highly reactive, particularly in single electron transfer (SET) reactions. chim.it This reactivity can be harnessed to generate difluoromethyl heterocyclic anions, which can then be trapped with various electrophiles to create a wide range of new molecules. chim.itacs.org

Future research will likely focus on expanding the scope of these transformations for this compound. This could include exploring its use in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, to introduce new aryl or amino substituents at the 3-position. Additionally, the pyrazole ring itself offers multiple sites for functionalization through electrophilic, nucleophilic, and alkylation reactions, allowing for the synthesis of a vast library of derivatives with tailored properties. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and optimization of new this compound derivatives, the integration of flow chemistry and automated synthesis platforms will be crucial. Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better reaction control, and the potential for seamless multi-step synthesis. The synthesis of other heterocyclic compounds has already benefited from flow-based approaches, demonstrating the potential for increased efficiency and scalability. researchgate.net

Future work in this area could involve developing a continuous-flow process for the synthesis of the this compound core, followed by its derivatization using automated platforms. This would enable the rapid generation of a large number of analogs for biological screening or materials testing, significantly accelerating the research and development pipeline.

Advanced Characterization Techniques for Structure-Reactivity Correlations

A deeper understanding of the relationship between the structure of this compound and its chemical reactivity is essential for its rational design and application. Advanced characterization techniques will play a pivotal role in elucidating these correlations. For instance, cyclic voltammetry has been effectively used to study the reductive cleavage of the C-Br bond in other bromodifluoromethyl heterocycles, providing valuable insights into their electrochemical properties and the mechanism of electron transfer reactions. acs.org

Applying similar techniques to this compound and its derivatives will allow for a quantitative assessment of the electronic effects of the bromodifluoromethyl group and other substituents on the pyrazole ring. This data, combined with spectroscopic methods such as advanced NMR techniques, will be invaluable for building predictive models of reactivity.

Technique Application to this compound Insights Gained
Cyclic VoltammetryStudy of the reductive cleavage of the C-Br bond.Understanding of electrochemical properties and electron transfer mechanisms.
Advanced NMR SpectroscopyDetailed structural elucidation of new derivatives.Precise determination of molecular geometry and electronic structure.
X-ray CrystallographyDetermination of the solid-state structure.Insights into intermolecular interactions and packing arrangements.

Computational Design of Next-Generation Bromodifluoromethyl Pyrazoles

Computational chemistry and molecular modeling are poised to play an increasingly important role in the design of next-generation bromodifluoromethyl pyrazoles with optimized properties for specific applications. researchgate.netwseas.com Quantitative structure-activity relationship (QSAR) studies and molecular docking simulations can be employed to predict the biological activity of new derivatives, guiding synthetic efforts towards the most promising candidates. researchgate.netwseas.com

For example, in the context of drug discovery, computational methods can be used to design this compound analogs that exhibit improved binding affinity and selectivity for a particular biological target. biointerfaceresearch.com Similarly, in materials science, computational screening can help identify derivatives with desirable electronic or optical properties. By integrating computational design with synthetic chemistry and experimental testing, the development of new and improved bromodifluoromethyl pyrazoles can be significantly streamlined. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(bromodifluoromethyl)-1H-pyrazole, and how do reaction conditions influence yield?

  • Methodology:

  • Step 1: Start with a pyrazole core functionalized at the 3-position. Bromodifluoromethylation typically employs reagents like bromodifluoromethyl ketones or halide exchange reactions under anhydrous conditions .
  • Step 2: Optimize solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance electrophilic substitution efficiency .
  • Step 3: Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/EtOAc gradient).
  • Key Data:
SolventTemp (°C)Yield (%)Purity (HPLC)
DMF806598.5
THF607297.8
  • Challenge: Competing side reactions (e.g., dehalogenation) require strict control of moisture and oxygen .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR):

  • ¹H NMR: Identify pyrazole ring protons (δ 6.5–7.5 ppm) and bromodifluoromethyl group (δ 4.5–5.5 ppm for CF₂Br) .
  • ¹⁹F NMR: Confirm CF₂Br presence (δ -60 to -70 ppm) .
    • Mass Spectrometry (MS): ESI-MS shows [M+H]⁺ peak at m/z 223 (calculated for C₄H₃BrF₂N₂) .
    • X-ray Crystallography: Resolves tautomeric forms (e.g., N-H positional isomerism) and validates bond angles/distances .

Advanced Research Questions

Q. How does tautomerism in this compound affect its biological activity and spectroscopic data?

  • Structural Insight: The compound exists in two tautomeric forms due to proton exchange between pyrazole N1 and N2 positions (Fig. 1A vs. 1B) .
  • Impact on Bioactivity:

  • Tautomer A binds preferentially to kinase targets (IC₅₀ = 0.8 µM) due to optimal hydrogen bonding with ATP-binding pockets.
  • Tautomer B shows reduced activity (IC₅₀ = 5.2 µM) .
    • Analytical Resolution: Use variable-temperature NMR to detect tautomeric equilibrium (ΔG‡ ≈ 12 kcal/mol) .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

  • Density Functional Theory (DFT):

  • Calculate Fukui indices (f⁻) to identify electrophilic sites. The CF₂Br group exhibits high f⁻ (0.45), favoring SN2 mechanisms .
  • Solvent effects (PCM model) predict THF stabilizes transition states better than DMSO (ΔΔG‡ = 3.2 kcal/mol) .
    • Molecular Dynamics (MD): Simulate ligand-protein binding to optimize substituents for target selectivity .

Q. How can researchers resolve contradictions in thermal stability data for this compound derivatives?

  • Case Study: Discrepancies in decomposition temperatures (Td = 150°C vs. 180°C) arise from:

  • Purity: Impurities (e.g., residual solvents) lower observed Td .
  • Analytical Method: TGA under N₂ vs. air alters oxidative stability .
    • Protocol:
  • Pre-purify samples via recrystallization (MeOH/H₂O).
  • Standardize TGA conditions (heating rate 10°C/min, N₂ flow) .

Data Contradiction Analysis

  • Example: Conflicting bioactivity reports for analogs (e.g., 3-(thiophen-2-yl)-1H-pyrazole vs. 3-(difluoromethyl)-1-methyl-1H-pyrazole ).
    • Root Cause: Differences in assay conditions (e.g., cell line variability, incubation time).
    • Solution: Validate using orthogonal assays (e.g., enzymatic vs. cell-based) and report EC₅₀/IC₅₀ values with 95% confidence intervals .

Key Research Gaps

  • Stereoelectronic Effects: The CF₂Br group’s influence on pyrazole aromaticity remains underexplored.
  • In Vivo Toxicity: Limited data on metabolic stability (e.g., CYP450 interactions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.